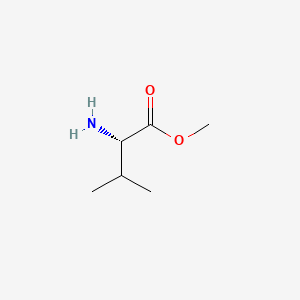

L-VALINE ESTER MÉTHYLIQUE

Vue d'ensemble

Description

L-Valine, methyl ester is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of valine, which is one of the essential amino acids required for protein synthesis in the human body. L-Valine, methyl ester is widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Synthèse Peptidique

L-Valine Ester Méthylique est largement utilisé dans la synthèse peptidique. Il sert de brique importante pour la production de divers peptides, qui sont de courtes chaînes de monomères d'acides aminés liés par des liaisons peptidiques . La forme ester de la L-Valine est particulièrement utile dans la synthèse peptidique en solution en raison de sa réactivité accrue par rapport à l'acide aminé libre .

Applications Pharmaceutiques

Dans l'industrie pharmaceutique, L-Valine Ester Méthylique est utilisé comme précurseur dans la synthèse de médicaments. Par exemple, il est impliqué dans la production de valsartan, un médicament prescrit pour traiter l'hypertension artérielle et l'insuffisance cardiaque . Ceci met en évidence le rôle du composé dans la création de molécules complexes qui sont cruciales pour la médecine moderne.

Améliorations Agricoles

La recherche a indiqué que des dérivés de la L-Valine, tels que les esters menthyliques, peuvent agir comme des potentialisateurs de la défense des plantes. Ces composés aident à induire la résistance aux ravageurs dans les cultures, réduisant potentiellement le besoin de pesticides chimiques et favorisant les pratiques agricoles durables .

Production Biotechnologique

L-Valine Ester Méthylique est important dans le domaine de la biotechnologie pour la production de L-Valine par ingénierie métabolique de micro-organismes . Ce processus est essentiel pour créer un acide aminé essentiel qui est utilisé dans l'alimentation animale, la nutrition humaine et comme composant dans diverses formulations pharmaceutiques.

Utilisation dans l'Industrie Alimentaire

Dans l'industrie alimentaire, la L-Valine et ses dérivés sont reconnus comme des compléments nutritionnels. L-Valine Ester Méthylique peut être utilisé pour enrichir les produits alimentaires de cet acide aminé essentiel, contribuant à la valeur nutritionnelle et aux bienfaits pour la santé de divers produits alimentaires .

Innovations en Science des Matériaux

Des composés contenant de la L-Valine Ester Méthylique ont été développés pour leurs propriétés uniques en science des matériaux. Par exemple, ils peuvent présenter une émission induite par l'agrégation (AIE), ce qui est précieux pour créer de nouveaux matériaux présentant des propriétés luminescentes spécifiques. Ces matériaux ont des applications potentielles dans les dispositifs optoélectroniques et les capteurs .

Mécanisme D'action

Target of Action

L-Valine Methyl Ester, also known as L-Valine, methyl ester, is a derivative of the amino acid L-Valine It’s known that l-valine, the parent compound, plays a crucial role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body .

Mode of Action

It’s known that l-valine, the parent compound, is involved in preventing muscle breakdown by supplying the muscles with extra glucose for energy production during physical activity

Biochemical Pathways

L-Valine Methyl Ester is likely to be involved in the same biochemical pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) pathway, which includes valine, leucine, and isoleucine . These amino acids are key components of human and animal nutrition and are involved in various industrial applications . L-Valine is also a precursor in the penicillin biosynthetic pathway .

Pharmacokinetics

It’s known that amino acids like l-valine are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that l-valine, the parent compound, aids in preventing the breakdown of muscle and is known for inhibiting the transport of tryptophan across the blood-brain barrier

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of amino acids like l-valine

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193685 | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4070-48-8 | |

| Record name | L-Valine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-valine methyl ester?

A1: The molecular formula of L-valine methyl ester is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Does L-valine methyl ester exhibit chirality?

A2: Yes, L-valine methyl ester is a chiral molecule. It exists as two enantiomers: (S)-L-valine methyl ester and (R)-L-valine methyl ester. The naturally occurring form is the (S)-enantiomer. []

Q3: What spectroscopic techniques are typically used to characterize L-valine methyl ester?

A3: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , ]

Q4: What is the significance of the circular dichroism (CD) spectra of polymers containing L-valine methyl ester?

A4: CD spectra provide insights into the chiral environment of the polymer backbone. For instance, copolymers of methacryloyl-L-valine methyl ester and maleic anhydride exhibit CD signals indicating the induction of chirality within the polymer chain. [, ]

Q5: How is L-valine methyl ester utilized in asymmetric synthesis?

A5: L-valine methyl ester serves as a valuable chiral building block for synthesizing various compounds, including chiral auxiliaries and catalysts. For instance, it can be used in the preparation of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries, employed in stereoselective syntheses. []

Q6: Can you elaborate on the use of L-valine methyl ester in preparing chiral catalysts?

A6: L-valine methyl ester can be incorporated into the structure of chiral catalysts. For example, it is used in synthesizing chiral oxazaborolidine catalysts, which effectively facilitate the enantioselective reduction of prochiral ketones. []

Q7: Are there examples of L-valine methyl ester derivatives used in peptide synthesis?

A7: Yes, 2-pyridyl thioesters of N-protected L-valine methyl ester have been employed in peptide synthesis. These derivatives demonstrate rapid coupling with amino esters, even hindered ones, yielding high amounts of protected dipeptides. []

Q8: How does L-valine methyl ester interact with peptide transporters?

A8: Research indicates that L-valine methyl ester acts as a substrate for rat peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of small peptides in the intestine. It exhibits a higher affinity for PEPT2 compared to PEPT1. []

Q9: Is L-valine methyl ester involved in any known enzymatic reactions?

A9: Studies have shown that L-valine methyl ester can be hydrolyzed by enzymes like subtilisin. The rate of hydrolysis can be influenced by the presence of other molecules, providing insight into the enzyme's binding site characteristics. []

Q10: Has L-valine methyl ester been investigated in the context of drug development?

A10: L-valine methyl ester is a crucial starting material in the synthesis of valsartan, an antihypertensive drug. Understanding its reactivity and purity is essential for ensuring the quality and yield of valsartan production. [, , , , , ]

Q11: What is the significance of L-valine methyl ester in material science research?

A11: L-valine methyl ester can be incorporated into polymers to introduce chirality and specific functionalities. For example, it is used in the synthesis of amphiphilic polyphenylacetylenes with potential applications in materials science. []

Q12: How do the properties of L-valine methyl ester-containing polymers differ from their non-chiral counterparts?

A12: The incorporation of L-valine methyl ester can lead to significant differences in the self-assembly behavior, morphology, and optical properties of polymers. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)